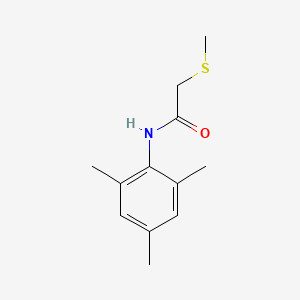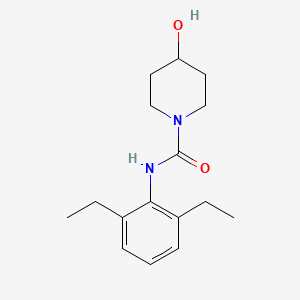
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTA or TMA-2, and it belongs to the family of substituted amphetamines. MTA has a complex molecular structure, and its synthesis requires specialized knowledge and techniques.
Wirkmechanismus
MTA acts as a potent serotonin receptor agonist, affecting the 5-HT2A and 5-HT2C receptors. It also has a moderate affinity for dopamine and norepinephrine receptors. MTA's mechanism of action is similar to that of other substituted amphetamines, such as MDMA and LSD. MTA's effects on serotonin receptors are believed to be responsible for its therapeutic effects, including its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. MTA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to promote neurogenesis. Additionally, MTA has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders. Additionally, MTA's effects on dopamine and norepinephrine receptors make it a useful tool for studying the role of these neurotransmitters in various neurological disorders.
One limitation of MTA is that it has a complex molecular structure, making it difficult to synthesize. Additionally, MTA's effects on multiple neurotransmitter systems make it challenging to study the specific mechanisms underlying its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on MTA. One direction is to study its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, future research could focus on elucidating the specific mechanisms underlying MTA's therapeutic effects and developing more efficient synthesis methods for MTA.
Synthesemethoden
The synthesis of MTA involves several steps and requires specialized knowledge and techniques. The first step involves the preparation of 2,4,6-trimethylphenylacetonitrile, which is then converted into the corresponding amide using thionyl chloride. The resulting amide is then reacted with methyl thiolacetate to yield MTA. The synthesis of MTA is a complex process, and it requires the use of specialized equipment and reagents. Therefore, it is essential to follow strict safety protocols during the synthesis process.
Wissenschaftliche Forschungsanwendungen
MTA has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. MTA has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, MTA has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHVODKDRDYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)


![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)



![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)





![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)